molecular formula C9H5BrINO B8226865 3-Bromo-7-iodo-1-oxidoquinolin-1-ium

3-Bromo-7-iodo-1-oxidoquinolin-1-ium

Cat. No.: B8226865
M. Wt: 349.95 g/mol
InChI Key: BXTLSVUFZHTPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-iodo-1-oxidoquinolin-1-ium is a halogenated quinolinium derivative characterized by a bicyclic aromatic system with bromine and iodine substituents at positions 3 and 7, respectively, and an oxidized oxygen atom at position 1. This compound belongs to the class of heterocyclic aromatic compounds, where the nitrogen atom in the quinoline ring contributes to its electronic and reactive properties.

Properties

IUPAC Name

3-bromo-7-iodo-1-oxidoquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO/c10-7-3-6-1-2-8(11)4-9(6)12(13)5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTLSVUFZHTPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=[N+](C=C(C=C21)Br)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include halogenated isoquinoline and quinoline derivatives. Below is a comparative analysis based on molecular properties, reactivity, and applications:

Table 1: Comparison of Key Halogenated Quinoline/Isoquinoline Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity (%) Physical State Key Applications
3-Bromo-7-iodo-1-oxidoquinolin-1-ium C₉H₅BrINO 352.96 Br (C3), I (C7), O⁻ (N1) N/A Solid (assumed) Organic synthesis intermediate
4-Bromo-7-chloroisoquinolin-1-amine C₉H₆BrClN₂ 261.52 Br (C4), Cl (C7), NH₂ (C1) 95 Solid Pharmaceutical intermediates
7-Bromo-1-chloroisoquinoline C₉H₅BrClN 242.50 Br (C7), Cl (C1) N/A Yellow solid Organic synthesis intermediate
Key Observations:

Halogen Effects: The iodine substituent in this compound increases molecular weight significantly compared to chloro/bromo analogues (e.g., 352.96 vs. 242.50 g/mol for 7-Bromo-1-chloroisoquinoline) .

Oxido Group Influence: The 1-oxido group introduces a negative charge, increasing solubility in polar solvents compared to neutral analogues like 7-Bromo-1-chloroisoquinoline. This property is critical for applications in aqueous-phase catalysis .

Reactivity and Stability

  • Thermal Stability: Heavy halogens (I, Br) may lower thermal stability compared to chloro analogues due to weaker C–I/Br bonds. For example, 7-Bromo-1-chloroisoquinoline decomposes at ~200°C, while iodine-containing derivatives likely exhibit lower decomposition thresholds .
  • Photoreactivity : Iodine’s polarizability increases susceptibility to photodegradation, necessitating dark storage—a consideration less critical for chloro/bromo compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.